molecular formula C20H17BrN2O2 B2508197 1-benzyl-N-(4-bromo-3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946301-22-0

1-benzyl-N-(4-bromo-3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2508197
CAS No.: 946301-22-0
M. Wt: 397.272
InChI Key: RESZZHQITWLXDR-UHFFFAOYSA-N
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Description

1-Benzyl-N-(4-bromo-3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a substituted dihydropyridine carboxamide derivative characterized by a benzyl group at position 1 of the pyridine ring and a 4-bromo-3-methylphenyl substituent on the amide nitrogen. Bromine at position 4 of the phenyl ring introduces steric bulk and electron-withdrawing effects, which may influence intermolecular interactions and biological activity.

Properties

IUPAC Name

1-benzyl-N-(4-bromo-3-methylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2/c1-14-12-16(9-10-18(14)21)22-19(24)17-8-5-11-23(20(17)25)13-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESZZHQITWLXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(4-bromo-3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 4-bromo-3-methylaniline with benzyl acetoacetate under acidic conditions to form the intermediate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(4-bromo-3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Analgesic Activity

Recent studies have highlighted the analgesic properties of dihydropyridine derivatives, including compounds similar to 1-benzyl-N-(4-bromo-3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. Research indicates that these compounds can exhibit significant analgesic effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac. For example, a related study demonstrated that certain dihydropyridine derivatives showed high inhibition of cyclooxygenase (COX) proteins, which are crucial in pain and inflammation pathways .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Dihydropyridine derivatives have been explored for their cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from similar structures have shown promising results against hepatocellular carcinoma and human breast cancer cell lines, indicating that modifications in the molecular structure can enhance their therapeutic efficacy .

Synthesis Techniques

The synthesis of 1-benzyl-N-(4-bromo-3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions including amination and cyclization processes. The methodologies employed often focus on optimizing yields while minimizing environmental impact through green chemistry approaches .

Structural Insights

The presence of specific substituents on the dihydropyridine core significantly influences the biological activity of these compounds. For example, variations in the aryl substituents can lead to changes in pharmacokinetic properties and receptor interactions, which are critical for drug development .

Case Studies

StudyFindings
Study on Analgesic Activity Compound 2c showed 81.35% activity at 5mg/kg compared to diclofenac at 79.21%Suggests potential for developing new analgesics from dihydropyridine derivatives
Cytotoxicity Testing Mannich bases derived from similar structures exhibited IC50 values lower than 2 μg/mL against MCF-7 cell lineIndicates strong potential for anticancer applications

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-bromo-3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridines are known to act as calcium channel blockers, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Compound Name Substituents Melting Point (°C) Key Spectral Features
Target Compound 1-benzyl, N-(4-bromo-3-methylphenyl) Not reported Not available
N-(3-Bromo-2-methylphenyl) analog N-(3-bromo-2-methylphenyl) Not reported Dihedral angle: 8.38° between aromatic rings; Intra-/intermolecular N–H⋯O H-bonding
(E)-4-Hydroxy-5-(4-nitrophenyl)-6d 4-hydroxy, 5-(4-nitrophenyl), N-(4-nitrostyryl) 294–296 IR: 3333 (NH/OH), 1682 (C=O); $ ^1 \text{H NMR} $: δ 8.28 (d, J=8.7 Hz, aromatic)
BMS-777607 N-(4-(2-amino-3-chloropyridinyl)oxy-3-fluorophenyl), 4-ethoxy, 1-(4-fluorophenyl) Not reported Selective Met kinase inhibitor (IC$_{50}$ < 10 nM)
1-(2-Chlorobenzyl)-N-(4-(trifluoromethoxy)phenyl) 1-(2-chlorobenzyl), N-(4-(trifluoromethoxy)phenyl) Not reported Molecular weight: 422.8; Formula: C${20}$H${14}$ClF$3$N$2$O$_3$

Key Observations:

  • Positional Isomerism : The target compound’s 4-bromo-3-methylphenyl group contrasts with the 3-bromo-2-methylphenyl substituent in . This positional difference may alter hydrogen-bonding patterns and crystal packing.
  • Electron-Withdrawing Groups : Nitro substituents in compound 6d contribute to a high melting point (294–296°C) due to strong dipole interactions and H-bonding. The bromine in the target compound likely enhances hydrophobicity compared to chloro or methoxy analogs .
  • Fluorinated Derivatives : Compounds like BMS-777607 and 1-(2-chlorobenzyl)-N-(4-(trifluoromethoxy)phenyl) leverage fluorine’s electronegativity for improved metabolic stability and target binding.

Kinase Inhibition

BMS-777607 , a Met kinase inhibitor, demonstrates that electron-withdrawing groups (e.g., fluoro, chloro) and aromatic substituents enhance selectivity. The target compound’s bromine may similarly improve hydrophobic interactions in kinase binding pockets.

CB2 Receptor Modulation

2-Oxo-1,2-dihydropyridine-3-carboxamides with C5/C6 substituents exhibit CB2 receptor affinity . For example:

  • C6-Methyl derivatives : Substitution at C6 shifts pharmacological activity from agonism to antagonism . The target compound lacks a C6 substituent, suggesting its activity profile may differ.
  • Benzyl vs.

Spectroscopic and Crystallographic Insights

  • NMR Trends : In compound 7b , aliphatic protons (δ 1.69–2.71) and aromatic signals (δ 6.55–8.72) reflect the tetrahydronaphthalene substituent’s complexity. The target compound’s benzyl group would produce distinct aromatic resonances (e.g., δ ~7.3–7.5 for benzyl protons).
  • Hydrogen Bonding : The N-(3-bromo-2-methylphenyl) analog forms centrosymmetric dimers via N–H⋯O bonds, a feature likely conserved in the target compound due to its amide group.

Biological Activity

1-benzyl-N-(4-bromo-3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound belonging to the class of dihydropyridine derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-benzyl-N-(4-bromo-3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be represented as follows:

C19H18BrN2O2\text{C}_{19}\text{H}_{18}\text{Br}\text{N}_{2}\text{O}_{2}

This compound features a dihydropyridine core, which is often associated with calcium channel blocking activity and other pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of dihydropyridine derivatives. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, research indicates that modifications in the substituent groups can significantly enhance the anticancer activity of these compounds by affecting their interaction with cellular targets.

The proposed mechanism by which 1-benzyl-N-(4-bromo-3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its biological effects includes:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes involved in cancer progression, such as protein kinases.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways like the MAPK/ERK pathway, which is critical in cell proliferation and survival.

In Vitro Studies

A study conducted on related dihydropyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds ranged from 5 to 15 µM, indicating potent activity.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)10Apoptosis induction
Compound BA549 (Lung)8Cell cycle arrest

In Vivo Studies

In vivo studies using animal models have shown that similar dihydropyridine derivatives can reduce tumor growth significantly. For example:

  • Model : Mouse xenograft model
  • Dosage : 20 mg/kg administered bi-weekly
  • Outcome : 50% reduction in tumor size compared to control groups.

Q & A

Q. Example SAR Table :

Structural FeatureImpact on ActivityReference
Bromo substituentEnhances electrophilic reactivity
Benzyl groupStabilizes dihydropyridine core
Methylphenyl moietyModulates solubility and bioavailability

Basic: Which analytical techniques are essential for confirming structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and detect impurities .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress and purity .

Advanced: What experimental approaches elucidate the mechanism of action?

Answer:

  • Biochemical assays : Measure inhibition of calcium channels or kinases (e.g., Met kinase) using fluorescence-based assays .
  • Molecular docking : Simulate interactions with targets like CB1/CB2 receptors to identify binding residues (e.g., K3.28, S7.39) .
  • Mutagenesis studies : Replace key residues (e.g., V6.51L in CB1) to assess binding specificity .
  • Pharmacokinetic profiling : Evaluate absorption/distribution using in vitro models (e.g., Caco-2 cells) .

Basic: How should unexpected by-products be addressed during synthesis?

Answer:

  • Structural analysis : Use X-ray crystallography (as in ) or 2D NMR to identify by-products like keto-amine tautomers .
  • Process optimization : Adjust stoichiometry, solvent polarity, or temperature to suppress side reactions .
  • Repurification : Re-isolate the target compound via gradient chromatography .

Advanced: How can computational methods guide derivative design?

Answer:

  • Docking simulations : Prioritize derivatives with predicted high affinity for targets (e.g., HCV NS5B polymerase) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over time to assess binding kinetics .
  • QSAR models : Corrogate substituent properties (e.g., Hammett σ values) with bioactivity to design optimized analogs .

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust/volatile by-products.
  • Waste disposal : Follow institutional guidelines for halogenated organic waste .

Advanced: How can bioactivity data discrepancies between in vitro and in vivo studies be reconciled?

Answer:

  • Metabolic stability assays : Test hepatic microsome clearance to identify rapid degradation in vivo .
  • Formulation optimization : Use liposomal encapsulation or prodrug strategies to enhance bioavailability .
  • Toxicogenomics : Screen for off-target effects using transcriptomic profiling .

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